molecular formula C7H8ClFN2O3 B13716200 O-(4-Fluoro-2-nitrobenzyl)hydroxylamine Hydrochloride

O-(4-Fluoro-2-nitrobenzyl)hydroxylamine Hydrochloride

Cat. No.: B13716200
M. Wt: 222.60 g/mol
InChI Key: NWGMNDKQBDAGDT-UHFFFAOYSA-N
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Description

O-(4-Fluoro-2-nitrobenzyl)hydroxylamine Hydrochloride is a chemical compound with the molecular formula C7H8N2O3ClF. It is a derivative of hydroxylamine, where the hydroxylamine group is substituted with a 4-fluoro-2-nitrobenzyl group. This compound is primarily used in organic synthesis and as a reagent in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of O-(4-Fluoro-2-nitrobenzyl)hydroxylamine Hydrochloride typically involves the reaction of 4-fluoro-2-nitrobenzyl chloride with hydroxylamine hydrochloride. The reaction is carried out in an organic solvent such as methanol or ethanol, under reflux conditions. The product is then purified by recrystallization.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

O-(4-Fluoro-2-nitrobenzyl)hydroxylamine Hydrochloride undergoes various types of chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The hydroxylamine group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.

    Oxidation: The hydroxylamine group can be oxidized to a nitroso group using oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Reducing Agents: Hydrogen gas with palladium catalyst, sodium borohydride.

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Solvents: Methanol, ethanol, dichloromethane.

Major Products

    Reduction: 4-Fluoro-2-aminobenzylhydroxylamine.

    Substitution: Various substituted benzylhydroxylamines depending on the nucleophile used.

    Oxidation: 4-Fluoro-2-nitrosobenzylhydroxylamine.

Scientific Research Applications

O-(4-Fluoro-2-nitrobenzyl)hydroxylamine Hydrochloride has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various compounds.

    Biology: Employed in the study of enzyme mechanisms and as a probe in biochemical assays.

    Medicine: Investigated for its potential use in drug development and as a precursor for pharmacologically active compounds.

    Industry: Utilized in the production of specialty chemicals and intermediates for various industrial applications.

Mechanism of Action

The mechanism of action of O-(4-Fluoro-2-nitrobenzyl)hydroxylamine Hydrochloride involves its ability to act as a nucleophile and participate in various chemical reactions. The hydroxylamine group can form covalent bonds with electrophilic centers in other molecules, leading to the formation of new compounds. The nitro group can undergo reduction or oxidation, altering the chemical properties of the compound and enabling its use in different applications.

Comparison with Similar Compounds

Similar Compounds

    O-(4-Nitrobenzyl)hydroxylamine Hydrochloride: Similar structure but lacks the fluoro substituent.

    O-(4-Chloro-2-nitrobenzyl)hydroxylamine Hydrochloride: Similar structure with a chloro substituent instead of fluoro.

    O-(4-Methyl-2-nitrobenzyl)hydroxylamine Hydrochloride: Similar structure with a methyl substituent.

Uniqueness

O-(4-Fluoro-2-nitrobenzyl)hydroxylamine Hydrochloride is unique due to the presence of the fluoro substituent, which can influence the compound’s reactivity and properties. The fluoro group can enhance the compound’s stability and alter its electronic properties, making it suitable for specific applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C7H8ClFN2O3

Molecular Weight

222.60 g/mol

IUPAC Name

O-[(4-fluoro-2-nitrophenyl)methyl]hydroxylamine;hydrochloride

InChI

InChI=1S/C7H7FN2O3.ClH/c8-6-2-1-5(4-13-9)7(3-6)10(11)12;/h1-3H,4,9H2;1H

InChI Key

NWGMNDKQBDAGDT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1F)[N+](=O)[O-])CON.Cl

Origin of Product

United States

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